

Technical Comparison: BMS 195614 vs. LE 135 in Retinoid Signaling Modulation

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Compound of Interest

Compound Name: BMS 195614

CAS No.: 253310-42-8

Cat. No.: B1663719

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Executive Summary

BMS 195614 and LE 135 are high-precision pharmacological tools used to dissect the Retinoic Acid Receptor (RAR) signaling pathway. While both function as antagonists, they differ fundamentally in receptor subtype selectivity, potency, and off-target profiles.

- **BMS 195614** is a highly potent, neutral RAR antagonist (IC₅₀ ~2.5 nM). It is the gold standard for blocking RAR-mediated differentiation and proliferation events without inducing corepressor recruitment artifacts.

-selective antagonist (

= ~2.5 nM). [1][2][3] It is the gold standard for blocking RAR

-mediated differentiation and proliferation events without inducing corepressor recruitment artifacts.

- LE 135 is an RAR

-selective antagonist (

= ~220 nM) with moderate RAR

cross-reactivity (

= ~1.4

M).[4] It is critical for distinguishing RAR

-specific tumor suppression or apoptotic pathways but requires careful concentration management due to off-target activation of TRPV1/TRPA1 ion channels.

Mechanistic Profiling & Selectivity

To select the correct reagent, one must understand the specific interference mechanism within the RAR/RXR heterodimer complex.

Structural Mechanism of Action

Retinoid signaling relies on the ligand-dependent exchange of co-regulators.

- Agonist (e.g., ATRA): Binds LBD

Release of Co-Repressor (NCoR/SMRT)

Recruitment of Co-Activator (SRC/p160).

- **BMS 195614** (Neutral Antagonist): Binds RAR

and sterically prevents the helix 12 conformational shift required for Co-Activator recruitment. Crucially, it does not stabilize the Co-Repressor interaction significantly. This "neutrality" allows researchers to observe the effects of loss of activation rather than active repression.

- LE 135 (Antagonist): Blocks RAR

activation. However, its lower affinity necessitates higher working concentrations, increasing the risk of cross-blocking RAR

.

Quantitative Binding Data

The following data highlights the potency gap between the two compounds.

Feature	BMS 195614	LE 135
Primary Target	RAR (Selectivity > 100x over)	RAR (Selectivity ~6x over)
Potency ()	2.5 nM (High Affinity)	220 nM (Moderate Affinity)
Secondary Target	RAR / RAR (Only at > 1 M)	RAR (~ 1.4 M)
Functional Class	Neutral Antagonist	Antagonist / Inverse Agonist (Context dependent)
Off-Target Risk	Low (Retinoid specific)	High (Activates TRPV1/TRPA1 channels)



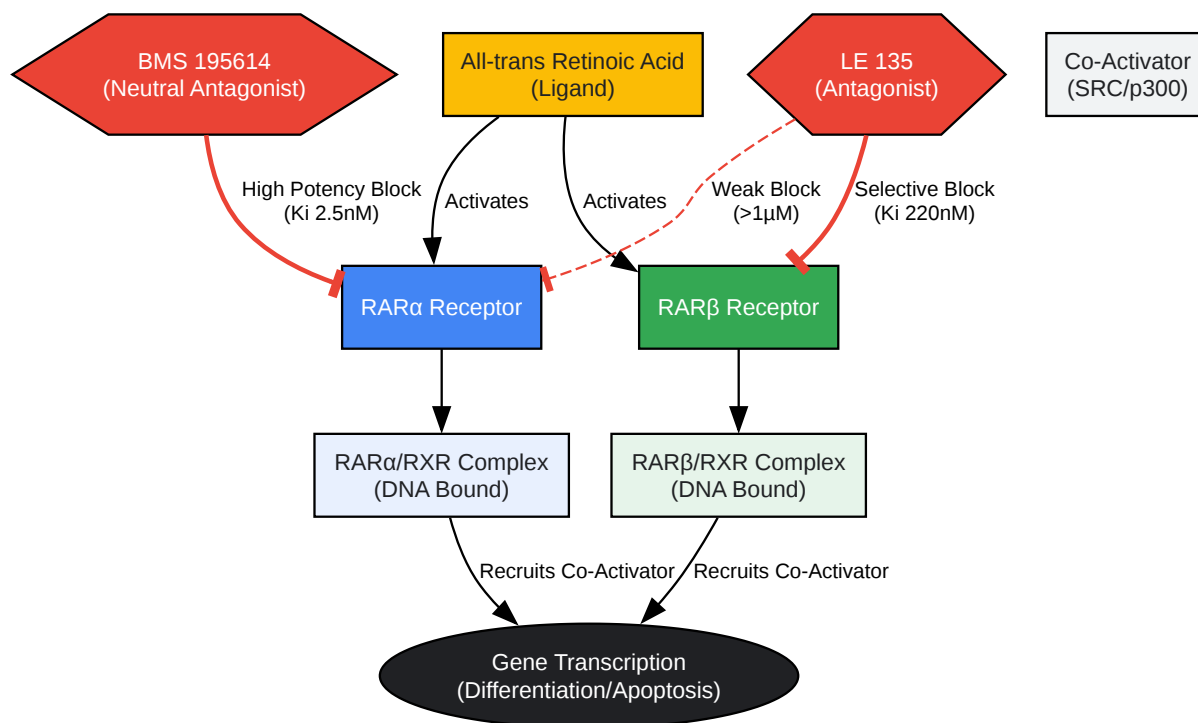
Critical Insight: LE 135 is not a pure retinoid tool.[5] At concentrations commonly used to block RAR

(1-5

M), it can activate TRPV1 calcium channels. Controls using TRPV1 antagonists (e.g., Capsazepine) are recommended if calcium flux is a readout.

Visualization: Signaling Pathway & Blockade Points

The following diagram illustrates where each compound intercepts the retinoid signaling cascade.



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Figure 1: Mechanistic intervention points. Note LE 135's potential cross-reactivity with RAR shown in dashed red.

Experimental Application Guide

When to use BMS 195614

- Neural Differentiation: To prevent the exit of stem cells from the pluripotent state, or to block specific neurogenesis pathways driven by RAR
- Spermatogenesis Studies: RAR

is essential for spermatid development; **BMS 195614** induces reversible male sterility in murine models.

- "Clean" Silencing: When you need to prove a phenotype is strictly RAR-dependent without the confounding variable of inverse agonism (active repression).

When to use LE 135

- Tumor Suppression: RAR

is often silenced in cancer.[6] LE 135 is used to prove that re-expression of RAR

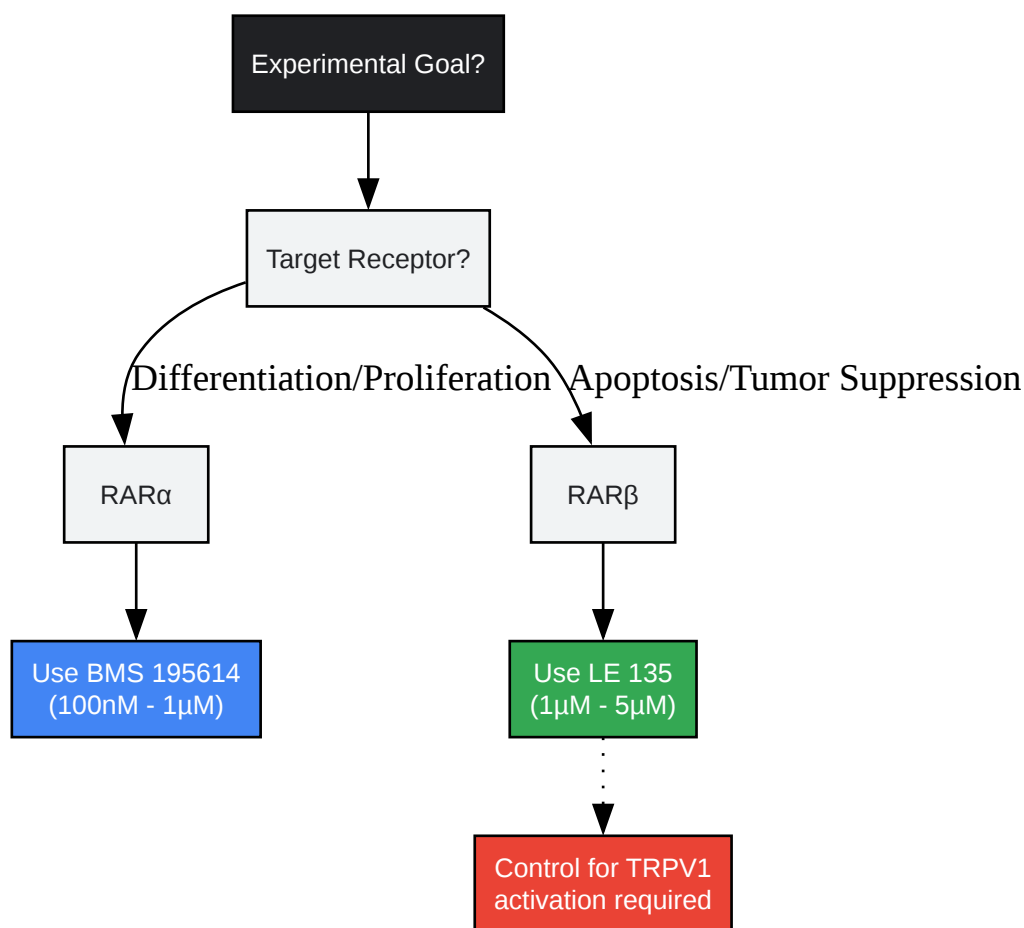
is the cause of cell cycle arrest.

- Neurite Outgrowth: Distinguishing between RAR

-mediated neurite elongation and RAR

-mediated proliferation.

Decision Matrix



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Figure 2: Selection logic for RAR antagonists.

Detailed Experimental Protocols

Reconstitution & Storage (Self-Validating System)

Both compounds are hydrophobic. Improper handling leads to precipitation and "false negative" results.

- Solvent: Dissolve strictly in anhydrous DMSO.
 - **BMS 195614** Solubility: ~25 mM.
 - LE 135 Solubility: ~10-20 mM.[3][4]
- Aliquot Strategy: Avoid freeze-thaw cycles.

- Prepare 10 mM stock solutions.
- Aliquot into amber tubes (light sensitive) at 20 L volumes.
- Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
- Validation: Before treating cells, dilute 1 L of stock into 1 mL of culture media (1:1000 dilution). Vortex. Inspect under a microscope.^[7] If crystals are visible, do not use.

Protocol: Inhibition of RA-Induced Neural Differentiation

This protocol uses P19 or SH-SY5Y cells to demonstrate the blockade of differentiation.

Reagents:

- All-trans Retinoic Acid (ATRA) [Agonist]
- **BMS 195614** [Antagonist]^{[1][2][8][9]}
- Base Media (DMEM + 10% FBS)

Step-by-Step:

- Seeding: Plate cells at 30% confluence. Allow 24 hours for attachment.
- Pre-Treatment (Critical Step):
 - Add **BMS 195614** (Final concentration: 100 nM - 1 M) to the media 1 hour before adding ATRA.
 - Why? Antagonists must occupy the ligand-binding pocket before the high-affinity agonist (ATRA) enters the system to be most effective.
- Induction:

- Add ATRA (Final concentration: 1 M) directly to the media containing **BMS 195614**.
- Control 1 (Vehicle): DMSO only (<0.1% v/v).
- Control 2 (Positive): ATRA only.
- Control 3 (Blockade): **BMS 195614** + ATRA.
- Incubation: Incubate for 48-72 hours. Protect from light (retinoids are photodegradable).
- Readout:
 - Morphology: ATRA-only cells will show neurite extension. BMS+ATRA cells should resemble Vehicle cells (rounded/undifferentiated).
 - qPCR: Measure CYP26A1 (highly RA-inducible).
 - Expected Result: ATRA induces CYP26A1 >100-fold. **BMS 195614** should suppress this induction by >90%.

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